2-[(3-Methoxyphenyl)methylsulfanyl]acetic acid
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Overview
Description
2-[(3-Methoxyphenyl)methylsulfanyl]acetic acid is an organic compound with the molecular formula C9H10O3S. It is a biochemical compound used in various scientific research fields, including proteomics . The compound features a methoxyphenyl group attached to a methylsulfanyl acetic acid moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methoxyphenyl)methylsulfanyl]acetic acid typically involves the reaction of 3-methoxybenzyl chloride with thioglycolic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thioglycolic acid acts as a nucleophile, displacing the chloride ion from the 3-methoxybenzyl chloride.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methoxyphenyl)methylsulfanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2-[(3-Methoxyphenyl)methylsulfanyl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 2-[(3-Methoxyphenyl)methylsulfanyl]acetic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Used for amine protection/deprotection sequences.
Indole derivatives: Known for their diverse biological activities.
Uniqueness
2-[(3-Methoxyphenyl)methylsulfanyl]acetic acid is unique due to its specific structural features, such as the combination of a methoxyphenyl group with a methylsulfanyl acetic acid moiety. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[(3-methoxyphenyl)methylsulfanyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-13-9-4-2-3-8(5-9)6-14-7-10(11)12/h2-5H,6-7H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFCNAYBAHKUKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CSCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30314283 |
Source
|
Record name | NSC281803 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30314283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18926-47-1 |
Source
|
Record name | NSC281803 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281803 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC281803 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30314283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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